1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOZVYCGVQAXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592510-65-0 | |
| Record name | 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Urea Derivatives and Indane Scaffolds in Medicinal Chemistry
The chemical architecture of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea is a composite of two significant pharmacophores: a urea (B33335) derivative and an indane scaffold. Both of these structural motifs are well-established in the realm of medicinal chemistry, each contributing unique properties that are highly valued in drug design and discovery.
Urea derivatives are a class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms. This functionality is inherent to a multitude of bioactive compounds and clinically approved therapies. acs.orgnih.gov The urea moiety is a versatile hydrogen bond donor and acceptor, a characteristic that allows it to form robust interactions with biological targets such as enzymes and receptors. researchgate.net This ability to engage in hydrogen bonding is crucial for the molecular recognition processes that underpin therapeutic efficacy. Furthermore, the physicochemical properties of urea derivatives can be finely tuned through substitution, influencing critical drug-like properties such as solubility and membrane permeability. nih.govresearchgate.net The application of urea-containing compounds in drug design is extensive, with examples ranging from anticancer agents to antiviral and antimicrobial therapies. researchgate.net
The indane scaffold , a bicyclic system comprising a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and three-dimensional framework that is attractive for the design of therapeutic molecules. researchgate.netnih.gov This rigidity can be advantageous in drug design as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its intended biological target. The indane nucleus is present in a range of biologically active natural products and has been incorporated into several successful pharmaceutical drugs. researchgate.nettudublin.ie Its chemical structure offers multiple points for substitution, allowing for a systematic exploration of structure-activity relationships (SAR) to optimize therapeutic effects. researchgate.net Indane and its analogues have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net
Rationale for Investigating 1 2,3 Dihydro 1h Inden 5 Yl 3 Methylurea As a Research Compound
The investigation of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea as a research compound is predicated on the synergistic potential of its constituent urea (B33335) and indane moieties. The combination of these two pharmacophores within a single molecule presents a compelling hypothesis for the discovery of novel biological activities.
The rationale for its study can be broken down as follows:
Hybridization of Privileged Scaffolds: The molecule represents a hybrid of two "privileged structures" – the urea linkage and the indane core. Privileged structures are molecular frameworks that are known to bind to multiple biological targets, thereby increasing the probability of finding a therapeutic application. tudublin.ie
Potential for Specific Target Interactions: The urea group's capacity for hydrogen bonding, combined with the defined spatial orientation provided by the rigid indane scaffold, could facilitate highly specific and potent interactions with a biological target.
Exploration of Novel Chemical Space: The synthesis and biological evaluation of this compound contribute to the exploration of novel chemical space, potentially leading to the identification of new therapeutic agents with unique mechanisms of action.
Building on Precedent of Related Compounds: As will be discussed in the following section, research on structurally related compounds has demonstrated the therapeutic potential of this chemical class, providing a solid foundation for further investigation.
Biological Activity and Pre Clinical Efficacy Profiling of 1 2,3 Dihydro 1h Inden 5 Yl 3 Methylurea
In Vitro Biological Characterization
Cell-Based Functional Assays
No data available.
Enzyme Modulation and Inhibition Studies
No data available.
Receptor Binding and Ligand Efficacy Assays
No data available.
Investigations into Cellular Pathway Modulation
No data available.
Pre-clinical In Vivo Efficacy Studies
Utilization of Established Animal Models for Disease Research (e.g., models of neurological disorders, inflammation, oncology)
No data available.
Assessment of Efficacy in Pre-clinical Disease Models
There is no available data from preclinical studies to assess the efficacy of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea in any disease models.
Methodologies for Efficacy Evaluation in Animal Studies
No animal studies involving this compound have been published, and consequently, there are no methodologies for its efficacy evaluation to report.
It is important to note that the absence of published data does not definitively mean that research on this compound has not been conducted. It may be part of proprietary research that has not been disclosed to the public domain.
Mechanistic Investigations and Target Identification for 1 2,3 Dihydro 1h Inden 5 Yl 3 Methylurea
Elucidation of the Molecular Mechanism of Action
The molecular mechanism of action for the compound 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea remains largely uncharacterized in publicly available scientific literature. Detailed experimental studies employing modern biochemical and cell-based assays are necessary to uncover its biological activity and underlying mechanisms.
Target Deconvolution Strategies (e.g., chemical proteomics, affinity purification)
To identify the cellular targets of this compound, several established target deconvolution strategies could be employed. Chemical proteomics approaches, such as affinity chromatography using the compound as a bait molecule, would enable the isolation and subsequent identification of binding proteins from cell lysates. This technique involves immobilizing the compound on a solid support and then incubating it with a cellular protein extract. Proteins that bind to the compound can then be eluted and identified by mass spectrometry.
Another powerful technique is affinity purification coupled with mass spectrometry (AP-MS). In this method, a tagged version of the compound or a cellular target is used to pull down interacting partners, which are then identified. Furthermore, competitive binding assays with known ligands could help to narrow down the potential target classes.
Transcriptomic and Proteomic Profiling in Response to Compound Exposure
Investigating the global changes in gene and protein expression following treatment with this compound can provide significant insights into its mechanism of action. Transcriptomic analysis, typically performed using techniques like RNA sequencing (RNA-Seq), would reveal which genes are up- or down-regulated in response to the compound. This can highlight the cellular pathways and biological processes that are affected.
Similarly, proteomic profiling, using methods such as mass spectrometry-based quantitative proteomics, would identify changes in the abundance of proteins. This can provide a more direct picture of the functional changes occurring within the cell upon compound exposure, as proteins are the primary effectors of cellular function.
Detailed Analysis of Signaling Pathway Perturbations
The data obtained from transcriptomic and proteomic profiling can be further analyzed to identify specific signaling pathways that are perturbed by this compound. Bioinformatic tools can be used to map the differentially expressed genes and proteins to known signaling cascades, such as the MAPK, PI3K/AKT, or NF-κB pathways. Subsequent validation experiments, including western blotting for key signaling proteins and reporter gene assays, would be crucial to confirm the compound's impact on these pathways.
Identification and Validation of Primary Molecular Targets
The ultimate goal of mechanistic studies is the identification and validation of the primary molecular target(s) of a compound.
Enzyme Targets
Should initial screening or target deconvolution studies suggest that this compound interacts with an enzyme, further validation would be required. This would involve in vitro enzyme activity assays to determine if the compound acts as an inhibitor or an activator. Kinetic studies could then be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be used to directly measure the binding affinity between the compound and the purified enzyme.
Receptor Targets
If the compound is hypothesized to target a specific receptor, its binding affinity and functional activity would need to be characterized. Radioligand binding assays could be used to determine the compound's affinity for the receptor. Functional assays, such as measuring downstream signaling events (e.g., changes in intracellular calcium or cAMP levels), would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor.
Lack of Scientific Data Prevents In-Depth Analysis of this compound
An extensive review of publicly available scientific literature and chemical databases has revealed a significant absence of research data for the chemical compound this compound. While basic structural information for this compound is available in databases such as PubChem, there is no published research detailing its biological activity, mechanism of action, or potential therapeutic targets. uni.lu
Consequently, it is not possible to provide a detailed scientific article on the "Mechanistic Investigations and Target Identification," "Profiling of Off-Target Activity and Selectivity," or "Kinetic and Thermodynamic Binding Characterization" for this compound as requested. The creation of such an article would require speculative information that is not supported by experimental evidence, thereby failing to meet the standards of scientific accuracy.
Further searches for information on its potential role as a protein-protein interaction modulator have also yielded no specific results for this compound. While the urea (B33335) moiety is present in various compounds that act as protein-protein interaction modulators, there is no evidence to suggest that this compound has been investigated for this purpose.
Without primary research or review articles, any discussion on the following topics would be unfounded:
Kinetic and Thermodynamic Binding Characterization:The binding kinetics and thermodynamics of this compound with any biological target are unknown.
This report is therefore unable to fulfill the request for a detailed article due to the lack of foundational scientific data.
Computational and Theoretical Chemistry Studies of 1 2,3 Dihydro 1h Inden 5 Yl 3 Methylurea
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for understanding the behavior of molecules at an atomic level. These methods allow for the exploration of molecular conformations, dynamics, and interactions that are often difficult to study through experimental means alone.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Identifying the most stable, low-energy conformations is crucial, as the three-dimensional shape of a molecule dictates its biological activity and physical properties. fiveable.medrugdesign.org For 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea, the key rotatable bonds are between the indane ring and the urea (B33335) moiety, and within the methylurea (B154334) group itself.
A systematic conformational search would be performed using molecular mechanics force fields to calculate the potential energy of thousands of possible arrangements. This process generates a potential energy surface, where the valleys represent stable or metastable conformers. The results of such a hypothetical analysis could identify several low-energy conformers, distinguished by the orientation of the urea group relative to the indane ring.
| Conformer ID | Dihedral Angle (C4-C5-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Conf-1 | -175.5° | 0.00 | 75.3 |
| Conf-2 | -65.2° | 1.50 | 15.1 |
| Conf-3 | 85.8° | 2.10 | 7.5 |
| Conf-4 | 15.4° | 3.50 | 2.1 |
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. rsc.org A typical simulation would involve placing a single molecule of this compound in a simulation box filled with explicit water molecules to mimic physiological conditions. unibs.itgithub.io
The simulation, run over a timescale of nanoseconds to microseconds, would reveal how the compound's conformation fluctuates, its stability, and how it interacts with surrounding water molecules through hydrogen bonding. Key analyses would include the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize solvation shells.
| Parameter | Value/Description |
|---|---|
| Software | GROMACS |
| Force Field | OPLS-AA |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Average RMSD | 1.8 Å (relative to starting conformer) |
| Key Finding | Stable intramolecular H-bond observed between urea N-H and oxygen. |
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a highly accurate description of the electronic structure of molecules. fiveable.me These methods are invaluable for predicting reactivity and understanding reaction mechanisms. rsc.orgrsc.org
Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a popular quantum chemical method used to analyze electronic properties. For this compound, DFT calculations could determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Furthermore, calculating the Molecular Electrostatic Potential (MEP) surface would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The urea oxygen would likely be the most electron-rich site, while the N-H protons would be electron-poor, indicating sites for potential hydrogen bonding.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 4.5 Debye |
| Most Negative Potential | -0.08 a.u. (located on Urea Oxygen) |
Reaction Pathway Predictions and Transition State Analysis
Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. bohrium.comacs.org This is particularly useful for predicting the metabolic fate of a drug candidate. researchgate.nettandfonline.comnih.gov
A hypothetical metabolic transformation of this compound could be aromatic hydroxylation on the indane ring, a common reaction catalyzed by Cytochrome P450 enzymes. DFT calculations could model this reaction pathway by locating the transition state structure—the highest energy point along the reaction coordinate. github.iopsu.edu The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
| State | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Compound + Oxidant) | 0.0 |
| Transition State (TS) | +15.8 |
| Products (Hydroxylated Compound) | -45.2 |
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of a biological target, ligand-based drug design methods are employed. nih.govwisdomlib.org These approaches use the information from a set of molecules known to be active at a particular target to develop a model that predicts activity. creative-biolabs.com
A pharmacophore model for a series of compounds including this compound would be constructed by identifying common chemical features essential for biological activity. rasalifesciences.com The key features of this molecule would likely include a hydrogen bond donor (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic/aromatic region (the indane ring). nih.gov This pharmacophore model could then be used as a 3D query to screen large chemical databases for new molecules with similar features and potentially similar biological activity.
| Feature Type | Location in Molecule | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Urea N-H groups | Interaction with acceptor groups (e.g., Asp, Glu, backbone C=O) in a receptor. |
| Hydrogen Bond Acceptor (HBA) | Urea C=O group | Interaction with donor groups (e.g., Arg, Lys, backbone N-H) in a receptor. |
| Aromatic/Hydrophobic (HY/AR) | Dihydroindene ring system | Hydrophobic or π-stacking interactions with nonpolar residues (e.g., Phe, Leu, Trp). |
Pharmacophore Generation and Feature Mapping
Pharmacophore modeling is a cornerstone of rational drug design, distilling the complex three-dimensional arrangement of a molecule's essential interaction features into a simplified model. mdpi.comnih.gov This model represents the key steric and electronic properties required for optimal interaction with a specific biological target. For this compound, a pharmacophore model would be generated to identify its crucial chemical features that contribute to its biological activity.
The process typically begins with the identification of a set of active compounds, ideally with known biological data, that includes this compound. The common features among these molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are then mapped. semanticscholar.org For this compound, the urea moiety provides a clear hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The dihydroindenyl group contributes a significant hydrophobic and aromatic character.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Role in Binding |
| Hydrogen Bond Donor | Urea N-H groups | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target's active site. |
| Hydrogen Bond Acceptor | Urea C=O group | Interaction with hydrogen bond donor groups in the target's active site. |
| Hydrophobic Region | Dihydroindenyl aliphatic portion | Van der Waals interactions with nonpolar pockets in the binding site. |
| Aromatic Ring | Indenyl benzene (B151609) ring | π-π stacking or other aromatic interactions with corresponding residues in the target. |
This pharmacophore model serves as a 3D query for virtual screening campaigns to identify novel compounds with similar interaction patterns. nih.gov
Virtual Screening Methodologies for Analog Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.org When a validated pharmacophore model for this compound is established, it can be employed to screen extensive compound databases for molecules that match the pharmacophoric features. nih.gov
The screening process involves fitting the conformations of each molecule in the database to the pharmacophore model. A fit score is calculated based on how well the molecule's chemical features align with the pharmacophore's defined features and spatial constraints. semanticscholar.org Compounds that achieve a high fit score are considered "hits" and are prioritized for further investigation. This approach allows for the rapid and cost-effective identification of structurally diverse compounds that may possess the desired biological activity, serving as a starting point for the development of new analogs of this compound.
Table 2: Illustrative Virtual Screening Hit List based on a Hypothetical Pharmacophore Model
| Compound ID | Fit Score | Structural Similarity to Query | Predicted Activity |
| ZINC12345678 | 0.95 | High | High |
| ZINC87654321 | 0.92 | Medium | High |
| ZINC24681357 | 0.88 | Low | Medium |
| ZINC13579246 | 0.85 | Medium | Medium |
These hits would then be subjected to further computational analysis, such as molecular docking, before being considered for experimental validation.
Structure-Based Drug Design Methodologies
When the three-dimensional structure of the biological target is known, structure-based drug design methodologies offer a powerful approach to understanding and optimizing ligand-protein interactions.
Protein-Ligand Docking Studies to Elucidate Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be performed to predict its binding mode within the active site of its target protein. mdpi.comekb.eg
The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and evaluating the binding affinity using a scoring function. alliedacademies.org The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. nih.gov For this compound, docking could reveal how the urea moiety forms hydrogen bonds with specific amino acid residues and how the dihydroindenyl group fits into a hydrophobic pocket.
Table 3: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp120, Gln85, Phe150 |
| Hydrogen Bonds | N-H...O=C (Asp120), C=O...H-N (Gln85) |
| Hydrophobic Interactions | Dihydroindenyl group with Phe150 |
These detailed interaction maps are invaluable for guiding the structural modification of the lead compound to enhance its binding affinity and selectivity.
Molecular Dynamics Simulations of Protein-Ligand Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. chemrxiv.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of the conformational changes and stability of the complex. nih.gov
An MD simulation of the this compound-protein complex would be initiated from the best-docked pose. The simulation would reveal the flexibility of the ligand in the binding site, the stability of the key interactions identified by docking, and the role of solvent molecules in the binding event. mdpi.com Analysis of the MD trajectory can provide more accurate estimations of binding free energies and can highlight subtle conformational rearrangements that are not captured by static docking methods.
Table 4: Illustrative Data from a Molecular Dynamics Simulation
| Analysis Metric | Result | Interpretation |
| Root Mean Square Deviation (RMSD) of Ligand | 1.2 Å | The ligand remains stably bound in the active site. |
| Root Mean Square Fluctuation (RMSF) of Protein Residues | Low in binding site | The binding site residues are stabilized by ligand binding. |
| Hydrogen Bond Occupancy | > 80% for key bonds | The crucial hydrogen bonds are maintained throughout the simulation. |
These simulations provide a deeper understanding of the binding thermodynamics and kinetics, which is critical for the rational design of improved inhibitors.
Pharmacological Profiling in Pre Clinical Research for 1 2,3 Dihydro 1h Inden 5 Yl 3 Methylurea
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Pre-clinical Models
The characterization of a drug candidate's ADME profile is a critical component of preclinical research, offering insights into its potential efficacy and safety. Standard assays are employed to determine how the body affects the compound.
In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)
The metabolic stability of a new chemical entity is a key determinant of its in vivo half-life and oral bioavailability. This is typically assessed using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.
While no specific data for 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea has been published, a typical in vitro metabolic stability study would involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, human) and monitoring its disappearance over time. The results are generally presented as the compound's half-life (t½) and intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a given compound.
Table 1: Representative Data Table for In Vitro Metabolic Stability (Note: This table is illustrative as no specific data for this compound is currently available.)
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Liver Microsomes | Rat | Data Not Available | Data Not Available |
| Liver Microsomes | Human | Data Not Available | Data Not Available |
| Hepatocytes | Rat | Data Not Available | Data Not Available |
| Hepatocytes | Human | Data Not Available | Data Not Available |
Permeability and Transport Studies (e.g., Caco-2 cell monolayers, PAMPA)
A compound's ability to be absorbed, typically from the gastrointestinal tract, is predicted using permeability assays. The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is another common method that assesses passive diffusion.
For this compound, specific permeability coefficients have not been reported. In a standard Caco-2 assay, the compound would be applied to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer, and its transport to the other side would be measured. The apparent permeability coefficient (Papp) is then calculated.
Table 2: Representative Data Table for Caco-2 Permeability (Note: This table is illustrative as no specific data for this compound is currently available.)
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|
| Apical to Basolateral (A-B) | Data Not Available | Data Not Available |
| Basolateral to Apical (B-A) | Data Not Available |
Plasma Protein Binding Determination
The extent to which a compound binds to proteins in the blood, such as albumin, can significantly impact its distribution and availability to target tissues. Only the unbound fraction of a drug is generally considered pharmacologically active.
The plasma protein binding of this compound has not been publicly documented. This property is typically determined by methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation, and the result is expressed as the percentage of the compound that is bound to plasma proteins.
Table 3: Representative Data Table for Plasma Protein Binding (Note: This table is illustrative as no specific data for this compound is currently available.)
| Species | Percentage Bound (%) | Unbound Fraction (fu) |
|---|---|---|
| Rat Plasma | Data Not Available | Data Not Available |
| Human Plasma | Data Not Available | Data Not Available |
Identification and Characterization of Metabolites in Pre-clinical Biological Samples
Understanding how a compound is metabolized is crucial for identifying potentially active or toxic metabolites. This involves incubating the parent compound with in vitro systems (like those used for stability assays) or analyzing in vivo samples (plasma, urine, feces) from preclinical animal studies.
There is currently no information available on the metabolites of this compound. Such studies would typically utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of any metabolic products.
Pharmacokinetics (PK) in Pre-clinical Animal Models
Pharmacokinetic studies in animals are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated in a living organism over time.
Future Directions and Translational Potential of 1 2,3 Dihydro 1h Inden 5 Yl 3 Methylurea Research
Identification of New Potential Disease Areas for Investigation Based on Mechanistic Insights
The future therapeutic applications of 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea will be guided by a thorough understanding of its mechanism of action. Given its structural components, several potential targets and corresponding disease areas can be hypothesized.
The urea (B33335) moiety is a critical hydrogen-bonding feature present in a multitude of kinase inhibitors. frontiersin.org Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. nih.gov Therefore, a primary area of investigation would be to screen this compound against a broad panel of human kinases. Identifying a specific kinase or kinase family that is potently and selectively inhibited by the compound would open up therapeutic possibilities in oncology, immunology, and inflammatory diseases. For instance, inhibition of kinases like p38 MAP kinase has been linked to therapeutic benefits in inflammatory conditions. google.com
Beyond kinases, the indane scaffold is found in molecules targeting a variety of biological pathways. For example, certain indane and naphthalene (B1677914) derivatives have been developed as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that has emerged as a promising target for cancer therapy due to its role in regulating tumor suppressors and oncogenes. researchgate.netnih.gov Investigating the potential of this compound to inhibit USP7 or other deubiquitinases could uncover applications in various cancers, including multiple myeloma and colorectal cancer. researchgate.net
Furthermore, urea-based compounds have been successfully designed as inhibitors of other enzymes, such as glutamate (B1630785) carboxypeptidase II (GCPII), with potential applications in pain management. nih.govresearchgate.net Screening the compound against such non-kinase targets could reveal unexpected therapeutic opportunities in neurological disorders. The initial steps would involve broad-based phenotypic screening followed by target deconvolution to pinpoint the precise molecular mechanism.
Table 1: Potential Molecular Targets and Associated Disease Areas
| Potential Molecular Target Class | Examples of Specific Targets | Potential Disease Areas | Rationale Based on Compound Structure |
|---|---|---|---|
| Protein Kinases | p38 MAP Kinase, FGFR1, c-Raf, VEGFR-2 | Cancer, Inflammatory Diseases (e.g., Allergic Dermatitis), Neuroinflammation | Aryl-urea moiety is a common scaffold in approved kinase inhibitors. frontiersin.orgnih.gov |
| Deubiquitinating Enzymes (DUBs) | USP7 | Cancer (e.g., Colorectal Cancer, Multiple Myeloma) | Indane scaffold has been used to develop selective USP7 inhibitors. researchgate.netnih.gov |
| Neuropeptidases | Glutamate Carboxypeptidase II (GCPII) | Neuropathic and Inflammatory Pain | Urea-based structures are effective inhibitors of GCPII. nih.govresearchgate.net |
| TRP Channels | TRPV1 | Pain | Structurally related indane-urea compounds (e.g., ABT-102) are known TRPV1 antagonists. nih.gov |
Challenges and Opportunities in Translating Academic Research Findings
The path from a promising compound in academic research to a clinically approved drug is fraught with challenges. A major hurdle is the high rate of attrition for drug candidates, often due to unforeseen toxicity or lack of efficacy in humans despite promising preclinical data. nih.govfrontiersin.org
One significant challenge for this class of compounds, particularly if they are kinase inhibitors, is the potential for drug resistance. nih.gov Tumors, for example, can develop mutations in the target kinase that prevent the drug from binding effectively. mdpi.comnih.gov Another challenge is ensuring target selectivity. The human kinome has over 500 members, and inhibiting multiple kinases can lead to undesirable side effects. nih.gov
However, these challenges also present opportunities. The issue of drug resistance can be addressed by designing next-generation inhibitors that are active against common resistant mutants. nih.gov There is also an opportunity to develop the compound as part of a combination therapy, where it could be used alongside other drugs to achieve synergistic effects or overcome resistance. researchgate.net
A critical opportunity lies in the use of pharmacodynamic biomarkers. These are measurable indicators of a biological effect that can provide an early readout of whether the drug is engaging its target in patients. ecancer.org Developing a robust biomarker alongside the drug can de-risk clinical trials and help in selecting the right patient populations. The translation from academic discovery to clinical application often requires collaboration between academic researchers, who excel at discovery and mechanistic studies, and pharmaceutical companies with the resources and expertise to navigate the complex process of drug development and regulatory approval.
Integration of Emerging Technologies in Compound Research and Development
Modern technologies are revolutionizing the drug discovery process and can significantly accelerate the development of this compound. frontiersin.org
Artificial Intelligence (AI) and Machine Learning: AI can be employed at multiple stages. In the beginning, AI algorithms can analyze biological data to predict new potential targets for the compound. frontiersin.orgrsc.org During lead optimization, AI platforms can design novel analogues with improved properties in silico, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. rsc.org
Advanced Screening and Synthesis Technologies: DNA-Encoded Library (DEL) technology allows for the screening of billions of compounds simultaneously to identify initial hits or leads rapidly. On the synthesis front, technologies like continuous flow chemistry are making the production of small molecules faster, more efficient, and greener. pharmaceuticalonline.com
Novel Biological Tools: Gene editing technologies like CRISPR can be used to create precise cell and animal models to validate the compound's target and study its effects on specific biological pathways. Furthermore, emerging modalities like Proteolysis Targeting Chimeras (PROTACs) offer new ways to leverage small molecule binders. If this compound is found to bind a target protein, it could potentially be converted into a PROTAC to induce the degradation of that protein, offering a different and potentially more durable therapeutic effect than simple inhibition. kyinno.com
Table 2: Application of Emerging Technologies in Compound R&D
| Technology | Application in R&D Stage | Potential Impact on this compound |
|---|---|---|
| Artificial Intelligence (AI) | Target Identification, Lead Optimization | Predict novel therapeutic targets; design analogues with superior ADMET properties. frontiersin.orgrsc.org |
| CRISPR Gene Editing | Target Validation | Create specific cell/animal models to confirm the compound's mechanism of action. |
| DNA-Encoded Libraries (DEL) | Hit/Lead Identification | Rapidly screen vast chemical space to find initial starting points for optimization. |
| Continuous Flow Chemistry | Synthesis and Manufacturing | Enable more efficient, safer, and scalable synthesis of the compound and its analogues. pharmaceuticalonline.com |
| PROTACs / Molecular Glues | New Modality Development | Convert the compound from an inhibitor into a degrader of the target protein, offering a novel therapeutic approach. |
Q & A
Q. What synthetic routes are optimal for preparing 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea, and how can purity be ensured?
Methodological Answer:
- Key Steps : Begin with chlorination of indene derivatives to form the dihydroindenyl backbone, followed by urea coupling via isocyanate intermediates. For example, reacting 5-amino-2,3-dihydro-1H-indene with methyl isocyanate under anhydrous conditions yields the target compound .
- Purification : Use recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) and solve structures using SHELX programs (SHELXL for refinement, SHELXS for solution). Validate with R-factors (<5%) and ORTEP-3 for graphical representation .
- Spectroscopy : Combine ¹H/¹³C NMR with DEPT-135 to distinguish CH, CH₂, and CH₃ groups. Use HSQC and HMBC to confirm connectivity between the indene and urea moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ at m/z 219.1364 for C₁₁H₁₄N₂O) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict reactivity or electronic properties of this compound?
Methodological Answer:
- DFT Workflow : Optimize geometry at B3LYP/6-31G(d,p) level using Gaussian. Calculate HOMO-LUMO energies to predict nucleophilic/electrophilic sites. For example, the urea carbonyl group (C=O) shows high electrophilicity (global electrophilicity index >1.5 eV) .
- Reactivity Insights : Simulate reaction pathways (e.g., hydrolysis of urea under acidic conditions) using transition-state theory. Compare with experimental kinetics (UV-Vis monitoring at 240 nm) .
- Solvent Effects : Apply polarizable continuum models (PCM) to evaluate solvation energies in water or DMSO .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?
Methodological Answer:
- Case Study : If X-ray data (e.g., bond lengths in the indene ring) conflict with NMR coupling constants, re-examine crystal packing effects (e.g., torsional strain) using Mercury software. Validate with variable-temperature NMR to assess conformational flexibility .
- Multi-Technique Validation : Cross-reference IR (C=O stretch ~1680 cm⁻¹) and Raman spectra with computed vibrational modes. Discrepancies >10 cm⁻¹ suggest experimental artifacts or computational basis-set limitations .
Q. How can structure-activity relationships (SAR) be explored for bioactive analogs of this compound?
Methodological Answer:
- Analog Synthesis : Replace the methyl group on urea with ethyl, phenyl, or trifluoromethyl groups. Monitor biological activity (e.g., antimicrobial assays against E. coli or S. aureus) using microbroth dilution (MIC values) .
- SAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on urea enhance antimicrobial potency by 2–4 fold .
Q. What are the challenges in differentiating positional isomers of this compound, and how can they be addressed?
Methodological Answer:
- Chromatographic Separation : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve 5- vs. 6-substituted indenyl isomers. Confirm elution order via spiking with synthetic standards .
- Mass Spectrometry : Use MS/MS fragmentation patterns (e.g., indene ring cleavage at m/z 145 vs. 131) to distinguish isomers .
- Crystallographic Differentiation : Compare unit-cell parameters (e.g., space group P2₁/c vs. C2/c) for isomeric single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
